
Application Notes and Protocols for Parathyroid
Adenoma Localization Using 99mTc-Sestamibi

(Miraluma)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Miraluma

Cat. No.: B1197983 Get Quote

Introduction

Primary hyperparathyroidism is most commonly caused by a single parathyroid adenoma.[1]

Accurate preoperative localization of the adenoma is crucial for enabling minimally invasive

parathyroidectomy, which reduces operative time and patient morbidity.[1][2] Technetium-99m

Sestamibi (99mTc-Sestamibi), commercially known as Miraluma, is a radiopharmaceutical

agent widely utilized for parathyroid scintigraphy.[3][4] Its preferential uptake and retention in

hyperfunctioning parathyroid tissue compared to the surrounding thyroid tissue forms the basis

of its diagnostic utility.[5][6] This document provides detailed protocols for researchers,

scientists, and drug development professionals on the use of 99mTc-Sestamibi for parathyroid

adenoma localization, including dual-phase planar imaging, single-photon emission computed

tomography (SPECT), and SPECT/CT techniques.

The underlying mechanism for 99mTc-Sestamibi accumulation in parathyroid adenomas is

attributed to the high mitochondrial content within the adenoma's oxyphil cells.[6][7] The

lipophilic cationic nature of 99mTc-Sestamibi allows it to cross cell membranes and accumulate

within mitochondria, driven by the negative mitochondrial membrane potential. The differential

washout kinetics between the parathyroid adenoma and the thyroid gland, with slower

clearance from the adenoma, is a key principle of dual-phase imaging.[4][7]
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Data Presentation: Performance of 99mTc-Sestamibi
Scintigraphy
The following tables summarize the diagnostic performance of various 99mTc-Sestamibi

imaging protocols in localizing parathyroid adenomas.

Table 1: Sensitivity of Different 99mTc-Sestamibi Imaging Techniques

Imaging Technique
Pooled Sensitivity
(Per-Patient
Analysis)

Confidence Interval Reference

Planar Imaging 0.70 0.61 - 0.80 [8]

SPECT 0.74 0.66 - 0.82 [8]

SPECT/CT 0.86 0.81 - 0.90 [8]

Dual-Phase

SPECT/CT
84.4% - [9]

Table 2: Diagnostic Accuracy of 99mTc-Sestamibi Scintigraphy in Various Studies

Study
Imaging
Modality

Sensitivity Specificity
Positive
Predictive
Value (PPV)

Reference

Retrospective

Study (n=39)

Dual-Phase

Sestamibi
83% 75% - [10]

Prospective

Study (n=80)

Sestamibi

Scintigraphy
85% - 91.3% [11][12]

Retrospective

Study (n=35)

Dual-Phase

SPECT/CT
84.4% - 90.0% [9]

Table 3: Quantitative Analysis of 99mTc-Sestamibi Uptake (SPECT/CT)
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Parameter
Parathyroid
Adenoma
(Median)

Thyroid Tissue
(Median)

P-value Reference

Early Phase

SUVmax
6.43 ± 3.78 4.43 ± 1.93 <0.001 [13]

Delayed Phase

SUVmax
3.40 ± 3.09 1.84 ± 1.05 <0.001 [13]

Washout Rate

(h⁻¹)
0.26 ± 0.16 0.42 ± 0.18 <0.001 [13]

Experimental Protocols
Protocol 1: Dual-Phase Parathyroid Scintigraphy with
SPECT/CT
This protocol is considered the standard method for detecting hyperfunctioning parathyroid

glands.[14]

1. Patient Preparation:

No specific dietary restrictions are required. Patients may eat, drink, and take most

medications.[14]

A review of the patient's medical history is necessary to note any recent iodine-containing

contrast media administration or thyroid hormone therapy, which could interfere with dual-

tracer studies if planned.[14][15]

Certain medications like calcium channel blockers and active Vitamin D analogues may

potentially reduce 99mTc-Sestamibi uptake and should be noted.[14]

The procedure should be clearly explained to the patient to ensure they can remain still

during image acquisition.[15]

2. Radiopharmaceutical Administration:
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Administer 740–925 MBq (20–25 mCi) of 99mTc-Sestamibi intravenously.[1][16] The

administered activity can be adjusted based on patient body mass and local regulations.[14]

3. Imaging Protocol:

Early Phase Imaging (10-20 minutes post-injection):

Acquire static planar images of the neck and mediastinum.[1][16]

Use a large field-of-view gamma camera equipped with a low-energy, high-resolution

(LEHR) parallel-hole collimator.[14]

Energy window should be set at 140 keV ± 10%.[14]

Acquire images for 10 minutes or for a high count (e.g., 1 million counts).[17]

Matrix size should be 128x128 or 256x256.[14][17]

Delayed Phase Imaging (90-150 minutes post-injection):

Repeat the static planar imaging of the neck and mediastinum with the same parameters

as the early phase.[14]

SPECT/CT Acquisition:

Following the delayed planar imaging, perform a SPECT/CT scan of the neck and upper

mediastinum. Some protocols suggest SPECT/CT can be performed as early as 30

minutes post-injection.[1][16] However, late SPECT/CT acquisition (around 2 hours

post-injection) has been shown to improve diagnostic accuracy.[4][7]

SPECT acquisition parameters: 360° rotation, 64 projections, 20-30 seconds per

projection.

CT acquisition parameters: Low-dose CT for anatomical localization and attenuation

correction (e.g., 120 kVp, 30-50 mAs).

4. Image Analysis:
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Visual Analysis: On dual-phase planar images, a positive scan is indicated by focal uptake in

the early phase that persists or increases in intensity in the delayed phase, while thyroid

uptake typically washes out.[14][18]

SPECT/CT Analysis: Fused SPECT/CT images provide precise anatomical localization of the

hyperfunctioning parathyroid tissue.[8] The CT component helps differentiate parathyroid

adenomas from thyroid nodules or other neck structures.

Protocol 2: Dual-Tracer Subtraction Scintigraphy
This technique can be useful when the differential washout between the thyroid and parathyroid

is not distinct.[14]

1. Patient Preparation:

Same as Protocol 1. Ensure no recent iodine intake that could block thyroid uptake of the

thyroid-specific radiotracer.[15]

2. Radiopharmaceutical Administration:

Method A (Sestamibi first):

Administer 740–1110 MBq (20–30 mCi) of 99mTc-Sestamibi intravenously.[17]

Acquire the first set of images 10 minutes post-injection.[17]

Administer 74–370 MBq (2–10 mCi) of 99mTc-pertechnetate intravenously.[18]

Wait 15-30 minutes and acquire the second set of images.[17]

Method B (Iodine first):

Administer 7.5–22 MBq (200–600 µCi) of Iodine-123 (123I) orally.[17][18]

Wait 4 hours for 123I localization in the thyroid.[17]

Acquire the first set of images (thyroid scan).

Administer 740–1110 MBq (20–30 mCi) of 99mTc-Sestamibi intravenously.
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Acquire the second set of images 10 minutes later.[17]

3. Imaging Protocol:

Acquire planar images of the neck and mediastinum using appropriate collimators and

energy windows for each radionuclide (140 keV for 99mTc, 159 keV for 123I).[5][17]

Ensure the patient remains immobilized between the two image acquisitions to allow for

accurate image subtraction.[15]

4. Image Analysis:

The image acquired with the thyroid-specific agent (99mTc-pertechnetate or 123I) is digitally

subtracted from the 99mTc-Sestamibi image.

Residual focal areas of 99mTc-Sestamibi uptake after subtraction are indicative of

hyperfunctioning parathyroid tissue.[18]
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Experimental Workflow: Dual-Phase Parathyroid Scintigraphy with SPECT/CT

Patient Preparation
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Caption: Workflow for dual-phase 99mTc-Sestamibi parathyroid scintigraphy with SPECT/CT.
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Logical Pathway: 99mTc-Sestamibi Uptake and Washout
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Caption: Mechanism of differential 99mTc-Sestamibi uptake and washout in parathyroid and

thyroid tissue.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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